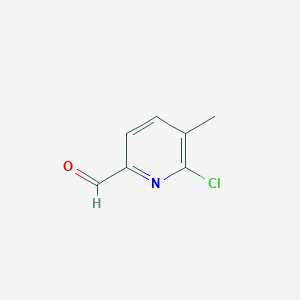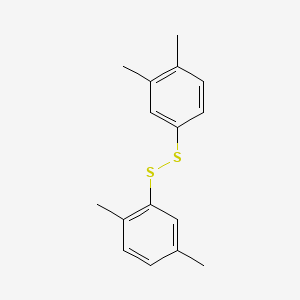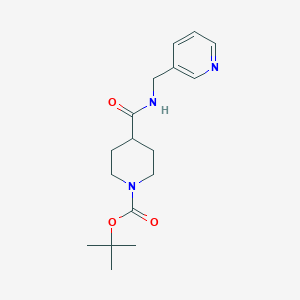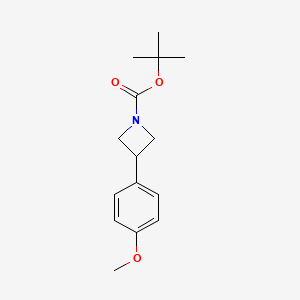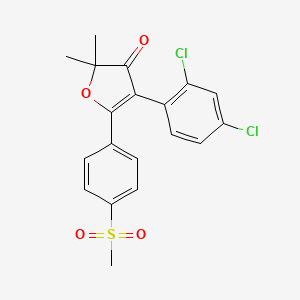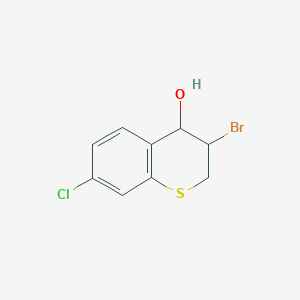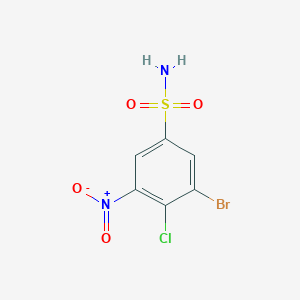
3-Bromo-4-chloro-5-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-chloro-5-nitrobenzenesulfonamide is an organic compound with the molecular formula C6H4BrClN2O4S. It is a derivative of benzenesulfonamide, characterized by the presence of bromine, chlorine, and nitro groups on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide typically involves the nitration, bromination, and chlorination of benzenesulfonamide. The reaction conditions often include the use of strong acids and bases, as well as specific temperature and pressure settings to ensure the desired substitutions on the benzene ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-chloro-5-nitrobenzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas are often used.
Substitution: Nucleophiles like amines and thiols can be used to replace the halogen atoms.
Major Products Formed
The major products formed from these reactions include various substituted benzenesulfonamides, depending on the specific reagents and conditions used .
Scientific Research Applications
3-Bromo-4-chloro-5-nitrobenzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Bromo-4-chloro-5-nitrobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the nitro, bromine, and chlorine groups allows it to form strong interactions with these targets, leading to various biochemical effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-3-nitrobenzenesulfonamide: Similar structure but lacks the bromine atom.
3-Bromo-4-chlorobenzenesulfonamide: Lacks the nitro group.
5-Bromo-4-chloro-3-indolyl phosphate: Different functional groups but similar halogenation pattern.
Uniqueness
3-Bromo-4-chloro-5-nitrobenzenesulfonamide is unique due to the combination of bromine, chlorine, and nitro groups on the benzene ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Properties
Molecular Formula |
C6H4BrClN2O4S |
|---|---|
Molecular Weight |
315.53 g/mol |
IUPAC Name |
3-bromo-4-chloro-5-nitrobenzenesulfonamide |
InChI |
InChI=1S/C6H4BrClN2O4S/c7-4-1-3(15(9,13)14)2-5(6(4)8)10(11)12/h1-2H,(H2,9,13,14) |
InChI Key |
NEOODLJBZXKXIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Br)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1',1'',1'''-[Methylenebis(2,4,6-trihydroxy-5,1,3-benzenetriyl)]tetrakis-ethanone](/img/structure/B13974369.png)
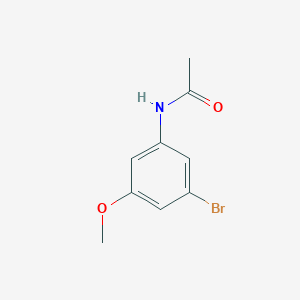

![N-(piperidin-4-yl)-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B13974384.png)
